molecular formula C18H22ClNO5S B2642096 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide CAS No. 943190-69-0

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide

Cat. No. B2642096
CAS RN: 943190-69-0
M. Wt: 399.89
InChI Key: LXFQCTRCGNJGGE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide, also known as CDEBS, is a sulfonamide derivative that has been extensively studied for its potential in treating various diseases. The compound has shown promising results in scientific research, particularly in the field of cancer research, due to its ability to inhibit certain enzymes and pathways in the body.

Mechanism of Action

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide works by inhibiting the activity of certain enzymes and pathways in the body. Specifically, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. By inhibiting this enzyme, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, which can prevent the growth and proliferation of cancer cells. Additionally, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory and anti-diabetic effects, which can be useful in studying these diseases. However, one limitation of using 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide in lab experiments is that it may not be effective in all types of cancer cells.

Future Directions

There are a number of future directions for research involving 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide. One potential area of research is the development of new analogs of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide that may be more effective in treating certain types of cancer. Additionally, further research is needed to fully understand the mechanisms by which 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide inhibits the activity of carbonic anhydrase IX and other enzymes and pathways in the body. Finally, more research is needed to determine the safety and efficacy of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide in humans, particularly in the context of cancer treatment.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has been studied for its potential in treating various diseases, particularly cancer. It has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer cell growth and proliferation. Additionally, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has also been studied for its potential in treating other diseases such as diabetes and inflammation.

properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c1-4-25-16-8-6-14(19)12-18(16)26(21,22)20-10-9-13-5-7-15(23-2)17(11-13)24-3/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQCTRCGNJGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide

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